molecular formula C9H15NO2 B2568254 Methyl 1-(cyclopropylamino)cyclobutane-1-carboxylate CAS No. 1248272-35-6

Methyl 1-(cyclopropylamino)cyclobutane-1-carboxylate

Cat. No.: B2568254
CAS No.: 1248272-35-6
M. Wt: 169.224
InChI Key: BZDLOGHVQNVFDN-UHFFFAOYSA-N
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Description

Methyl 1-(cyclopropylamino)cyclobutane-1-carboxylate is an organic compound with the molecular formula C(9)H({15})NO(_2) It is a cyclobutane derivative featuring a cyclopropylamino group and a methyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(cyclopropylamino)cyclobutane-1-carboxylate typically involves the following steps:

    Formation of Cyclobutane Ring: The cyclobutane ring can be synthesized through a [2+2] cycloaddition reaction involving alkenes.

    Introduction of Cyclopropylamino Group: The cyclopropylamino group is introduced via nucleophilic substitution reactions. Cyclopropylamine can react with a suitable cyclobutane derivative under controlled conditions.

    Esterification: The final step involves esterification to introduce the methyl ester group. This can be achieved by reacting the carboxylic acid derivative of the compound with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Large-scale production typically employs continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropylamino group, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the ester group, converting it to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: N-oxides of the cyclopropylamino group.

    Reduction: Alcohol derivatives of the ester group.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Methyl 1-(cyclopropylamino)cyclobutane-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new cyclobutane derivatives.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting neurological disorders.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism by which Methyl 1-(cyclopropylamino)cyclobutane-1-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The cyclopropylamino group can form hydrogen bonds and engage in hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 1-aminocyclobutanecarboxylate: Similar structure but lacks the cyclopropyl group.

    Cyclopropylamine: Contains the cyclopropylamino group but lacks the cyclobutane ring and ester group.

    Cyclobutanecarboxylic acid: Contains the cyclobutane ring and carboxyl group but lacks the cyclopropylamino and ester groups.

Uniqueness

Methyl 1-(cyclopropylamino)cyclobutane-1-carboxylate is unique due to the combination of its cyclobutane ring, cyclopropylamino group, and methyl ester functional group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

methyl 1-(cyclopropylamino)cyclobutane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c1-12-8(11)9(5-2-6-9)10-7-3-4-7/h7,10H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZDLOGHVQNVFDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCC1)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1248272-35-6
Record name methyl 1-(cyclopropylamino)cyclobutane-1-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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